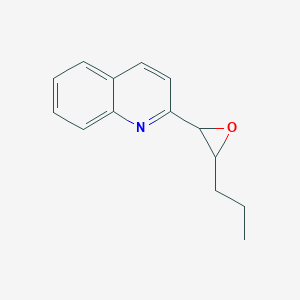
2-(3-Propyloxiran-2-yl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Epoxy-1-(2-quinolyl)pentane is an organic compound with the molecular formula C14H15NO It is characterized by the presence of an epoxide group attached to a quinoline ring, making it a member of the epoxide family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Epoxy-1-(2-quinolyl)pentane can be synthesized through several methods. One common approach involves the epoxidation of 1-(2-quinolyl)pent-1-ene using a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction typically proceeds at room temperature and yields the desired epoxide .
Industrial Production Methods
Industrial production of 1,2-epoxy-1-(2-quinolyl)pentane may involve the use of more scalable and efficient methods. For instance, the epoxidation of 1-(2-quinolyl)pent-1-ene can be carried out using hydrogen peroxide in the presence of a suitable catalyst, such as titanium silicalite-1 (TS-1). This method offers higher yields and is more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Epoxy-1-(2-quinolyl)pentane undergoes various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The epoxide ring can be opened by nucleophiles, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like water, alcohols, and amines can open the epoxide ring under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of vicinal diols.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halohydrins, amino alcohols, and other substituted products.
Applications De Recherche Scientifique
1,2-Epoxy-1-(2-quinolyl)pentane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and enzymes.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1,2-epoxy-1-(2-quinolyl)pentane involves the interaction of its epoxide group with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules. This reactivity underlies its potential biological effects, such as enzyme inhibition and DNA modification .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Epoxypropane: A simpler epoxide with similar reactivity but lacking the quinoline ring.
1,2-Epoxy-3-phenylpropane: Contains a phenyl group instead of a quinoline ring.
1,2-Epoxy-3-phenoxypropane: Contains a phenoxy group instead of a quinoline ring.
Uniqueness
1,2-Epoxy-1-(2-quinolyl)pentane is unique due to the presence of the quinoline ring, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
124779-43-7 |
|---|---|
Formule moléculaire |
C14H15NO |
Poids moléculaire |
213.27 g/mol |
Nom IUPAC |
2-(3-propyloxiran-2-yl)quinoline |
InChI |
InChI=1S/C14H15NO/c1-2-5-13-14(16-13)12-9-8-10-6-3-4-7-11(10)15-12/h3-4,6-9,13-14H,2,5H2,1H3 |
Clé InChI |
NVTNTMLDKKBOPS-UHFFFAOYSA-N |
SMILES |
CCCC1C(O1)C2=NC3=CC=CC=C3C=C2 |
SMILES canonique |
CCCC1C(O1)C2=NC3=CC=CC=C3C=C2 |
Synonymes |
1,2-epoxy-1-(2-quinolyl)pentane EQU5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















